molecular formula C10H11N5O2S B2429990 6-hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide CAS No. 926198-15-4

6-hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide

Cat. No.: B2429990
CAS No.: 926198-15-4
M. Wt: 265.29
InChI Key: ISHOIIZDYCEMMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonamide with hydrazine hydrate under controlled conditions . The reaction is carried out in an ethanol solvent at elevated temperatures to facilitate the substitution of the chlorine atom with the hydrazinyl group . The reaction can be represented as follows:

6-chloropyridine-3-sulfonamide+hydrazine hydrateThis compound\text{6-chloropyridine-3-sulfonamide} + \text{hydrazine hydrate} \rightarrow \text{this compound} 6-chloropyridine-3-sulfonamide+hydrazine hydrate→this compound

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The sulfonamide linkage enhances the compound’s ability to interact with biological molecules, potentially disrupting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-hydrazinyl-N-(pyridin-3-yl)pyridine-2-sulfonamide
  • 6-hydrazinyl-N-(pyridin-4-yl)pyridine-3-sulfonamide
  • 6-hydrazinyl-N-(pyridin-2-yl)pyridine-4-sulfonamide

Uniqueness

6-hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the hydrazinyl and sulfonamide groups on the pyridine rings influences its reactivity and interaction with biological targets .

Properties

IUPAC Name

6-hydrazinyl-N-pyridin-2-ylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2S/c11-14-9-5-4-8(7-13-9)18(16,17)15-10-3-1-2-6-12-10/h1-7H,11H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHOIIZDYCEMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CN=C(C=C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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